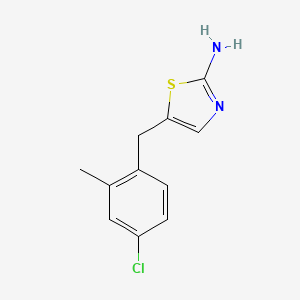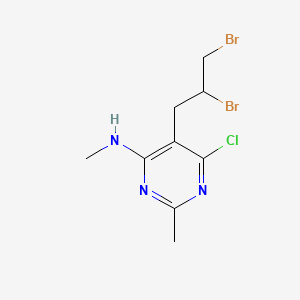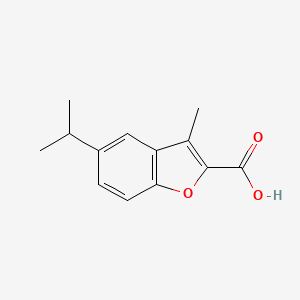
2,5-dibromo-N-(2-hydroxyphenyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structure:
- It contains two bromine atoms, a hydroxyphenyl group, and a sulfonamide moiety.
- The compound’s systematic name adheres to IUPAC nomenclature rules.
- It is used in various scientific applications due to its unique properties.
2,5-dibromo-N-(2-hydroxyphenyl)benzene-1-sulfonamide: C6H4Br2NO3S
.Preparation Methods
Synthetic Routes: One common synthetic route involves the Suzuki–Miyaura coupling reaction.
Reaction Conditions: The reaction typically occurs under mild conditions, with a base (such as potassium carbonate) and a ligand (such as triphenylphosphine) facilitating the coupling.
Industrial Production: While there isn’t a specific industrial production method for this compound, it can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactions: 2,5-dibromo-N-(2-hydroxyphenyl)benzene-1-sulfonamide can undergo various reactions, including substitution, oxidation, and reduction.
Common Reagents and Conditions: For Suzuki–Miyaura coupling, boron reagents (boronic acids or boronate esters) are essential. Oxidation reactions may involve oxidants like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products: The major product of Suzuki–Miyaura coupling would be the coupled product, where the aryl bromide and boron reagent combine.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., antimicrobial, anti-inflammatory).
Medicine: May have applications in drug discovery due to its structural features.
Industry: Limited industrial applications, but its versatility makes it valuable in research.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application.
- It may interact with biological targets (e.g., enzymes, receptors) or participate in redox processes.
Comparison with Similar Compounds
Similar Compounds: Other brominated aryl sulfonamides or boron-containing compounds.
Uniqueness: Its combination of bromine atoms, hydroxyphenyl group, and sulfonamide functionality sets it apart.
Remember that this compound’s applications and properties are still an active area of research, and further studies may reveal additional insights.
Properties
Molecular Formula |
C12H9Br2NO3S |
|---|---|
Molecular Weight |
407.08 g/mol |
IUPAC Name |
2,5-dibromo-N-(2-hydroxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9Br2NO3S/c13-8-5-6-9(14)12(7-8)19(17,18)15-10-3-1-2-4-11(10)16/h1-7,15-16H |
InChI Key |
SADDBZNEECFAAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl-](/img/structure/B12123167.png)
![5-Hexyl-4-methylindolo[2,3-b]quinoxaline](/img/structure/B12123182.png)
![1-[2-(3,4-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12123183.png)


![6-(2-ethoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12123194.png)
![2-amino-1-(3-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123195.png)

![(4E)-5-(2-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12123205.png)
![2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid](/img/structure/B12123209.png)
![(5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12123224.png)
![(4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12123226.png)
![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-pyrrolidinyl]methanamine](/img/structure/B12123230.png)
